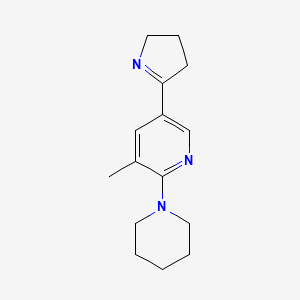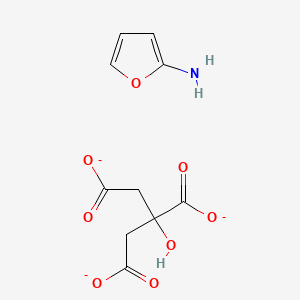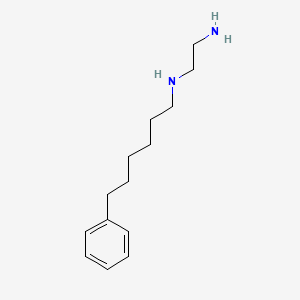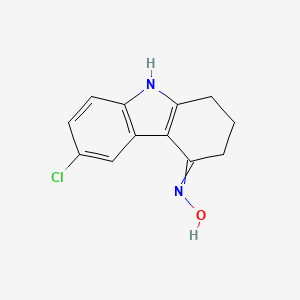![molecular formula C23H27NO4 B11819898 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis. This compound is particularly useful in the field of biochemistry and molecular biology due to its stability and reactivity.
準備方法
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
化学反応の分析
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Common reagents used in these reactions include piperidine for deprotection and carbodiimides like dicyclohexylcarbodiimide (DCC) for coupling reactions. The major products formed from these reactions are peptides or modified amino acids .
科学的研究の応用
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Bioconjugation: The compound is used to attach peptides to other molecules, such as fluorescent dyes or drugs, for various biological applications.
Drug Development: It is employed in the development of peptide-based therapeutics and in the study of protein-protein interactions.
作用機序
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, allowing for further functionalization or coupling .
類似化合物との比較
Similar compounds to 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid include:
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.
The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection under mild conditions, making it highly suitable for automated peptide synthesis .
特性
分子式 |
C23H27NO4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)12-15(21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26) |
InChIキー |
YLTHBAOIBAYEHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)





![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)



![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)
